molecular formula C16H23Cl2N5O2 B2656470 Azaphen dihydrochloride monohydrate

Azaphen dihydrochloride monohydrate

Cat. No.: B2656470
M. Wt: 388.3 g/mol
InChI Key: VKMOGSQJNTXLNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Azafen dihydrochloride monohydrate, also known as pipofezine dihydrochloride monohydrate, is a tricyclic antidepressant. It is a potent inhibitor of the reuptake of serotonin, a neurotransmitter that plays a crucial role in mood regulation. This compound is primarily used in Russia for the treatment of depression and has additional sedative and antihistamine properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of azafen dihydrochloride monohydrate involves the reaction of 9-methyl-6-(4-methylpiperazin-1-yl)-2-oxa-4,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-1(14),3,5,7,10,12-hexaene with hydrochloric acid to form the dihydrochloride salt. The reaction is typically carried out in an aqueous medium at room temperature .

Industrial Production Methods: Industrial production of azafen dihydrochloride monohydrate follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The compound is then crystallized and dried to obtain the monohydrate form .

Chemical Reactions Analysis

Types of Reactions: Azafen dihydrochloride monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Azafen dihydrochloride monohydrate has several scientific research applications:

Mechanism of Action

Azafen dihydrochloride monohydrate exerts its effects by inhibiting the reuptake of serotonin, thereby increasing its availability in the synaptic cleft. This leads to enhanced serotonergic neurotransmission, which is associated with improved mood and reduced symptoms of depression. The compound also interacts with histamine receptors, contributing to its sedative and antihistamine effects .

Comparison with Similar Compounds

Uniqueness of Azafen Dihydrochloride Monohydrate: Azafen dihydrochloride monohydrate is unique due to its combination of antidepressant, sedative, and antihistamine properties. This makes it particularly useful in treating patients with comorbid conditions such as anxiety and insomnia .

Properties

IUPAC Name

5-methyl-3-(4-methylpiperazin-1-yl)pyridazino[3,4-b][1,4]benzoxazine;hydrate;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O.2ClH.H2O/c1-19-7-9-21(10-8-19)15-11-13-16(18-17-15)22-14-6-4-3-5-12(14)20(13)2;;;/h3-6,11H,7-10H2,1-2H3;2*1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKMOGSQJNTXLNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NN=C3C(=C2)N(C4=CC=CC=C4O3)C.O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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